Bombolitin V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

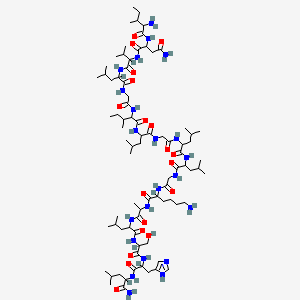

Bombolitin V is a complex peptide compound. It is known for its intricate structure and potential applications in various scientific fields. This compound is derived from a sequence of amino acids, each contributing to its unique properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bombolitin V typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. Large-scale synthesis may also incorporate high-performance liquid chromatography (HPLC) for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

Bombolitin V can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction will yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Mechanism of Action

Bombolitin V exhibits potent antimicrobial properties by disrupting cellular membranes. It targets both Gram-positive and Gram-negative bacteria, leading to cell lysis. The mechanism involves the interaction between the peptide and lipid bilayers, which is influenced by the peptide's structure and the composition of the target membrane. Studies have shown that this compound can effectively inhibit the growth of various microorganisms, including Escherichia coli and Saccharomyces cerevisiae .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics. The following table summarizes its efficacy compared to other antimicrobial agents:

| Peptide/Agent | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5 | E. coli |

| Melittin | 10 | E. coli |

| Penicillin | 50 | Staphylococcus aureus |

| Vancomycin | 25 | Staphylococcus aureus |

Drug Delivery Systems

Enhanced Transfection Efficiency

Recent research has explored the incorporation of this compound into nanoparticle-based drug delivery systems. Its ability to facilitate endosomal escape enhances the transfection efficiency of therapeutic agents, such as DNA plasmids in gene therapy applications. For instance, this compound-modified polyplexes demonstrated a 42-fold increase in luciferase activity compared to unmodified systems .

Case Study: Gene Therapy Applications

A study on gene delivery using this compound highlighted its potential in delivering therapeutic genes to target cells effectively. The results showed that cells treated with this compound-modified nanoparticles exhibited significantly higher transfection rates compared to controls, indicating its utility in gene therapy protocols.

Immunological Applications

Mast Cell Activation

Bombolitins, including this compound, have been observed to activate mast cells, leading to histamine release and other inflammatory mediators. This property suggests potential applications in immunotherapy, particularly for conditions where mast cell activation is beneficial .

Case Study: Allergic Response Modulation

Research investigating the role of this compound in modulating allergic responses demonstrated its ability to enhance mast cell degranulation in vitro. This finding opens avenues for exploring its use in treating allergic conditions or enhancing immune responses against pathogens.

Structural Studies and Functional Diversity

Structural Insights

The structural diversity among bombolitins contributes to their functional variability. Studies utilizing circular dichroism spectroscopy have revealed that this compound adopts distinct conformations upon interaction with membrane mimics, which is crucial for its antimicrobial activity . Understanding these structural dynamics can inform the design of novel peptides with tailored properties.

Wirkmechanismus

The mechanism of action of Bombolitin V involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-alanyl-L-Glutamine dipeptide: Known for its role in enhancing immune function and muscle recovery.

L-cysteinyl-L-asparaginyl-L-prolyl-L-methionylglycyl-L-tyrosyl-L-threonyl-L-lysyl-L-a-glutamylglycyl-L-cysteine: A cyclic peptide with unique disulfide bridges.

Uniqueness

Bombolitin V stands out due to its specific amino acid sequence and the resulting structural and functional properties

Eigenschaften

CAS-Nummer |

95648-98-9 |

|---|---|

Molekularformel |

C81H144N22O19 |

Molekulargewicht |

1730.1 g/mol |

IUPAC-Name |

N-[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide |

InChI |

InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118) |

InChI-Schlüssel |

IOCWBJCCGSYJPN-SDXYAQEHSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

XNVLGXLGLLGKALSHL |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bombolitin V |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.